molecular formula C22H16NNa2O5P B12392156 Naphthol AS-GR phosphate (disodium)

Naphthol AS-GR phosphate (disodium)

Cat. No.: B12392156
M. Wt: 451.3 g/mol
InChI Key: VWSQOOQCTMSZBI-UHFFFAOYSA-L
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Preparation Methods

Naphthol AS-GR phosphate (disodium) is typically synthesized through a phosphorylation reaction. The process involves reacting Naphthol AS-GR with phosphoric acid and sodium hydroxide under controlled conditions . The reaction yields Naphthol AS-GR phosphate (disodium) as the final product. Industrial production methods follow similar synthetic routes but are optimized for large-scale manufacturing to ensure high purity and yield .

Chemical Reactions Analysis

Naphthol AS-GR phosphate (disodium) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Naphthol AS-GR phosphate (disodium) involves its role as a substrate for phosphatases. When acted upon by acid or alkaline phosphatases, the compound undergoes hydrolysis, releasing naphthol AS-GR, which then reacts with diazonium salts to form highly insoluble azo-dyes . This reaction is crucial for its staining properties in histochemical applications.

Comparison with Similar Compounds

Naphthol AS-GR phosphate (disodium) can be compared with other similar compounds such as:

  • Naphthol AS-MX phosphate disodium salt
  • Naphthol AS-TR phosphate disodium salt
  • Naphthol AS phosphate disodium salt

These compounds share similar staining properties and applications but differ in their specific chemical structures and reactivity. Naphthol AS-GR phosphate (disodium) is unique due to its intense green fluorescence and high insolubility, making it particularly valuable in specific histochemical and biochemical applications.

Properties

Molecular Formula

C22H16NNa2O5P

Molecular Weight

451.3 g/mol

IUPAC Name

disodium;[3-[(2-methylphenyl)carbamoyl]anthracen-2-yl] phosphate

InChI

InChI=1S/C22H18NO5P.2Na/c1-14-6-2-5-9-20(14)23-22(24)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)28-29(25,26)27;;/h2-13H,1H3,(H,23,24)(H2,25,26,27);;/q;2*+1/p-2

InChI Key

VWSQOOQCTMSZBI-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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